

# pharmacological profile of segesterone acetate

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An In-depth Technical Guide on the Pharmacological Profile of **Segesterone** Acetate

## Introduction

Segesterone acetate (SGA), also known as Nestorone®, is a potent, synthetic, 19-norprogesterone derivative that has been developed for use in hormonal contraception.[1][2] Chemically, it is 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione.[3] Unlike many other progestins, segesterone acetate is not orally active due to rapid first-pass hepatic metabolism and is therefore formulated for parenteral administration, such as in vaginal rings, subdermal implants, and transdermal gels.[1][4] It is the progestin component of the FDA-approved one-year contraceptive vaginal ring, Annovera<sup>TM</sup>, used in combination with ethinyl estradiol.[1][5] This document provides a comprehensive technical overview of the pharmacological profile of segesterone acetate, intended for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

**Segesterone** acetate's primary mechanism of action is mediated through its high-affinity, selective binding to the progesterone receptor (PR), where it functions as a potent agonist.[1] [3] This interaction initiates a cascade of cellular events that ultimately leads to its contraceptive and other progestational effects.

# **Receptor Binding Profile**

**Segesterone** acetate is distinguished by its high selectivity for the progesterone receptor. It has a high affinity for the PR, estimated to be approximately 272% of the affinity of



progesterone.[3] It exhibits minimal binding to other steroid receptors, which contributes to its favorable side-effect profile.[2] Specifically, it has very low affinity for the androgen receptor (AR) and the estrogen receptor (ER), and thus lacks significant androgenic or estrogenic activity.[1][2][4] Its binding affinity for the AR is reported to be 500- to 600-fold less than that of testosterone.[1][6] While it does show some affinity for the glucocorticoid receptor (GR), it does not elicit significant glucocorticoid or antiglucocorticoid effects at therapeutic doses.[2][3][7] It has negligible binding affinity for sex hormone-binding globulin (SHBG).[1][4]

Table 1: Receptor Binding Affinity of **Segesterone** Acetate and Comparators

Compound	Progesterone Receptor (PR)	Androgen Receptor (AR)	Glucocorticoid Receptor (GR)	Estrogen Receptor (ER)
Segesterone Acetate	High Agonist Activity (EC50 = 50.3 nM)[8]	Very Low Affinity[1][6]	Some Affinity, Partial Agonist[3] [7]	No Affinity[1][4]
Progesterone	Endogenous Ligand	Low Affinity	Low Affinity	No Affinity
Levonorgestrel	High Affinity	Moderate Affinity	Low Affinity	No Affinity
Medroxyprogeste rone Acetate	High Affinity	Low Affinity	High Affinity	No Affinity

Note: Data compiled from multiple sources. Direct comparative Ki or RBA values for **segesterone** acetate across all receptors from a single study were not available in the provided search results.

# **Signaling Pathways**

The progestational effects of **segesterone** acetate are mediated through both genomic and non-genomic signaling pathways upon binding to the progesterone receptor.

Genomic Pathway: As a member of the nuclear receptor superfamily, the primary action of
the PR is to function as a ligand-dependent transcription factor.[9] Upon binding
segesterone acetate in the cytoplasm, the PR undergoes a conformational change,
dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] Inside



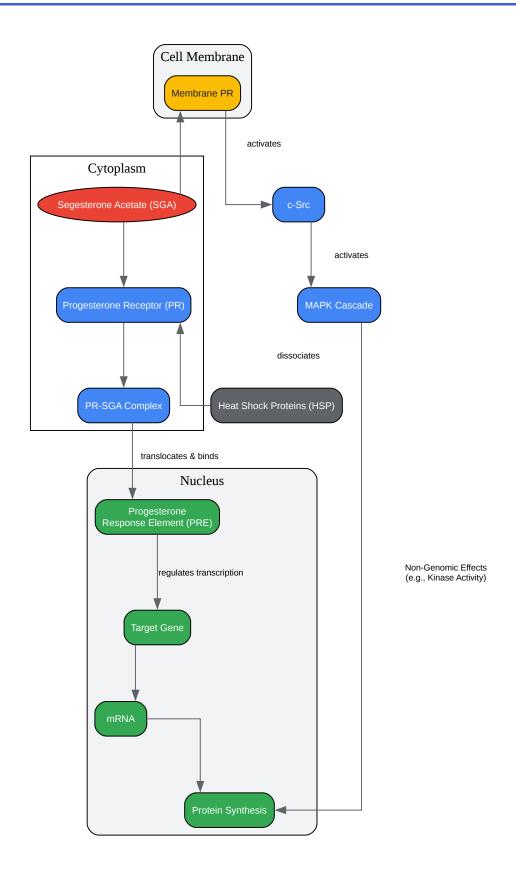




the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11] This genomic pathway is responsible for the long-term effects of progestins, including the regulation of endometrial development and suppression of ovulation-related genes.[9][10]

Non-Genomic Pathway: Progestins can also elicit rapid, non-genomic effects that are independent of gene transcription.[4][12] These actions are often initiated by a subpopulation of PRs located at the cell membrane or in the cytoplasm.[4][13] This can lead to the rapid activation of intracellular signaling cascades, such as the c-Src and mitogen-activated protein kinase (MAPK) pathways.[12] For instance, the classical PR-B isoform contains a motif that can interact with the SH3 domain of Src, mediating rapid activation of the Src/MAPK pathway.[12] These rapid signals can influence cellular functions like ion channel activity and can also cross-talk with the genomic pathway to modulate gene expression.[12]





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Caption: Progesterone Receptor signaling pathways activated by **Segesterone** Acetate.



# **Pharmacodynamics**

The primary pharmacodynamic effect of **segesterone** acetate is the suppression of ovulation. [1] This is achieved by inhibiting the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which in turn prevents follicular development and rupture. [1][6] Dose-finding studies have shown that ovulation is consistently inhibited when serum **segesterone** acetate levels are maintained above 105 pmol/L. [11] When administered via a vaginal ring releasing 150 mcg/day, serum levels remain well above this threshold. [11]

In addition to its potent anti-ovulatory activity, **segesterone** acetate exhibits no significant androgenic, anabolic, or estrogenic effects in clinical use.[1]

# **Pharmacokinetics**

The pharmacokinetic profile of **segesterone** acetate is highly dependent on its route of administration, as it is not orally bioavailable.

- Absorption: Following administration via a contraceptive vaginal ring, segesterone acetate is absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 to 3.5 hours.[14][15]
- Distribution: **Segesterone** acetate is highly bound to serum proteins (~95%), primarily albumin.[1][6] It does not bind significantly to SHBG, which distinguishes it from many testosterone-derived progestins.[1][11] The volume of distribution is approximately 19.6 L/kg. [15]
- Metabolism: The compound is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[15] The major metabolites, including 5α-dihydro and 17α-hydroxy-5α-dihydro metabolites, are not pharmacologically active.[1]
- Excretion: Due to its extensive metabolism, excretion occurs primarily in the feces (~81%) and to a lesser extent in the urine (~8%) as metabolites, based on studies in rats.[1] The elimination half-life is route-dependent, with a reported half-life of approximately 4.5 hours for the vaginal ring formulation.[3][15]

Table 2: Pharmacokinetic Parameters of **Segesterone** Acetate (Vaginal Ring Administration)



Parameter	Value (Mean ± SD or Range)	Source
Dosage	150 - 200 mcg/day	[5][14]
Tmax (Time to Peak Concentration)	2 - 3.5 hours	[14][15]
Cmax (Peak Plasma Concentration)	918 pg/mL (for 200 mcg/day dose)	[14]
AUC(0-72h) (Area Under the Curve)	34,181 pg*day/mL (for 200 mcg/day dose)	[14]
Protein Binding	~95% (primarily to albumin)	[1][15]
Volume of Distribution (Vd)	19.6 L/kg	[15]
Elimination Half-life (t½)	4.5 ± 3.4 hours	[15]
Primary Metabolism Route	Hepatic (CYP3A4)	[15]

# Experimental Protocols Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines a typical fluorescence polarization (FP) based competitive binding assay to determine the affinity of a test compound like **segesterone** acetate for the progesterone receptor.

Objective: To determine the IC50 value of **segesterone** acetate for the human progesterone receptor ligand-binding domain (PR-LBD).

#### Materials:

- Recombinant human PR-LBD
- Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)
- **Segesterone** acetate and reference compounds (e.g., unlabeled progesterone)



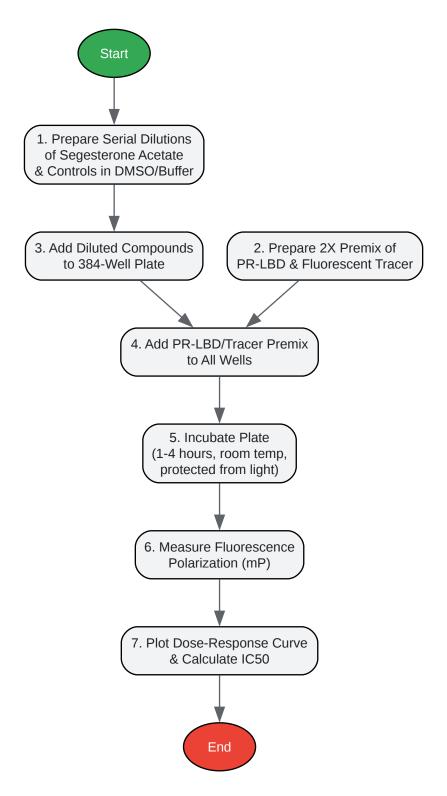
- Assay Buffer (e.g., 50 mM Tris, 500 mM KCl, 5 mM DTT, etc.)
- DMSO for compound dilution
- 384-well black, low-volume assay plates
- Fluorescence polarization plate reader

#### Methodology:

- Compound Preparation: Prepare serial dilutions of segesterone acetate and control compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final desired concentration range (e.g., 1 pM to 100 μM). The final DMSO concentration in the assay wells should not exceed 1%.[1]
- Reagent Preparation: Prepare a working solution of PR-LBD (e.g., 4 nM) and the fluorescent tracer (e.g., 2 nM) in assay buffer. Create a 2X premix of the PR-LBD and tracer.[3]
- Assay Plate Setup:
  - Add 10 μL of the serially diluted test compounds, controls, or vehicle (assay buffer + DMSO) to the wells of the 384-well plate.[1]
  - Include control wells for "0% competition" (tracer and receptor only) and "100% competition" (tracer, receptor, and a saturating concentration of unlabeled progesterone).
     [3]
- Reaction Initiation: Add 10  $\mu$ L of the 2X PR-LBD/tracer premix to each well. The final volume will be 20  $\mu$ L.[1]
- Incubation: Mix the plate gently on a shaker for 1 minute. Incubate at room temperature for 1-4 hours, protected from light.[1]
- Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation and emission wavelengths appropriate for the tracer.[1]
- Data Analysis: Plot the mP values against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the



concentration of the competitor that displaces 50% of the bound tracer.



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Caption: Experimental workflow for a receptor competitive binding assay.



# Protocol: Phase 3 Contraceptive Efficacy and Safety Trial

This protocol describes the typical design of a Phase 3 clinical trial to evaluate the efficacy and safety of a **segesterone** acetate-containing contraceptive, based on studies for the Annovera™ vaginal ring.[5][16]

Objective: To assess the contraceptive efficacy (pregnancy rate) and safety profile of the **segesterone** acetate/ethinyl estradiol vaginal system over 13 cycles (1 year) of use.

Study Design: Open-label, single-arm, multicenter trial.

#### Participant Population:

- Healthy, sexually active females of reproductive potential, aged 18-40 years.[5]
- Exclusion criteria include contraindications to hormonal contraceptive use and, in later stages of the trials, a Body Mass Index (BMI) > 29 kg/m<sup>2</sup>.[5]

#### Methodology:

- Screening and Enrollment: Potential participants undergo screening, including medical history, physical examination, and laboratory tests, to assess eligibility. Informed consent is obtained.
- Treatment Phase:
  - Enrolled subjects are instructed to self-insert the vaginal ring and keep it in place continuously for 21 days, followed by a 7-day ring-free interval.[5]
  - This 28-day cycle is repeated for a total of 13 cycles (approximately 1 year).
  - Participants maintain daily diaries to record ring use, bleeding patterns, and any adverse events.[2]
- Efficacy Assessment:

# Foundational & Exploratory



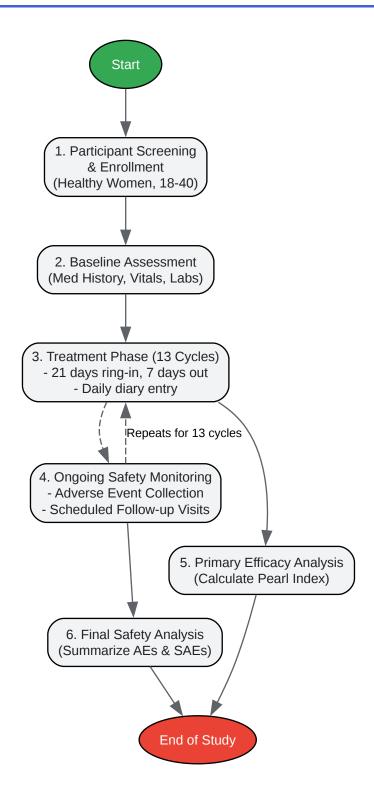


• The primary efficacy endpoint is the pregnancy rate, calculated using the Pearl Index (number of on-treatment pregnancies per 100 woman-years of use).[5][16]

#### Safety Assessment:

- Safety is monitored through the collection of all adverse events (AEs) at scheduled study visits and from participant diaries.
- Serious adverse events (SAEs) are documented and reported according to regulatory requirements.
- Vital signs, physical examinations, and clinical laboratory tests are performed at baseline and specified follow-up visits.
- Follow-up: Participants are followed for the duration of the 13 cycles. A final follow-up visit occurs after the completion of the treatment phase.
- Data Analysis: The Pearl Index and its 95% confidence interval are calculated. The incidence and nature of all adverse events are summarized and analyzed.





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Caption: Workflow for a Phase 3 contraceptive efficacy and safety trial.

# Clinical Efficacy, Safety, and Drug Interactions



# **Clinical Efficacy**

The **segesterone** acetate/ethinyl estradiol vaginal system (Annovera<sup>™</sup>) has demonstrated high contraceptive efficacy. In pivotal Phase 3 trials involving over 2,300 women, the method was found to be 97.3% effective at preventing pregnancy when used as directed.[6][17] The calculated Pearl Index was 2.98 per 100 woman-years of use.[16][17]

# **Safety and Tolerability**

The safety profile of **segesterone** acetate is comparable to that of other combined hormonal contraceptives.[18]

- Common Adverse Events: The most frequently reported adverse events (≥5%) include headache, nausea/vomiting, vaginal discharge, vulvovaginal mycotic infections, abdominal pain, dysmenorrhea, and irregular bleeding (metrorrhagia).[2][18]
- Serious Adverse Events: As with other combined hormonal contraceptives, there is an increased risk of serious cardiovascular events, including venous thromboembolism (VTE), stroke, and myocardial infarction.[18] The risk of VTE was noted to be higher in women with a BMI >29 kg/m<sup>2</sup>, leading to their exclusion from the latter part of the Phase 3 trials.[5]
   Women over 35 who smoke should not use this product.[19]
- Discontinuation: Approximately 12% of subjects in clinical trials discontinued due to adverse reactions, with the most common reasons being irregular bleeding, headache, and vaginal discharge/infections.[5]

# **Drug Interactions**

The metabolism of **segesterone** acetate via CYP3A4 makes it susceptible to drug interactions.

- CYP3A4 Inducers: Drugs that induce CYP3A4 (e.g., rifampin, barbiturates, carbamazepine,
   St. John's Wort, certain antiretrovirals) can increase the metabolism of segesterone acetate,
   potentially reducing its contraceptive efficacy.[15][20] The use of alternative or backup
   contraception is recommended.[15]
- CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure to segesterone acetate.



• Other Interactions: Concomitant use with certain medications for hepatitis C (containing ombitasvir/paritaprevir/ritonavir) is contraindicated.[13][20] Interactions may also occur with medications such as acetaminophen, lamotrigine, and thyroid hormones.[20]

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